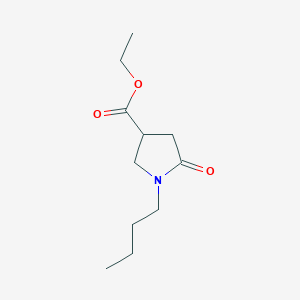

Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate

Description

Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of an ethyl ester group and a butyl substituent on the nitrogen atom .

Properties

IUPAC Name |

ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-3-5-6-12-8-9(7-10(12)13)11(14)15-4-2/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXPBLUJWHXYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(CC1=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678902 | |

| Record name | Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192717-78-5 | |

| Record name | Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-butylpyrrolidine-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Dess-Martin periodinane and pyridinium chlorochromate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-oxopyrrolidine-3-carboxylate: Lacks the butyl substituent on the nitrogen atom, resulting in different chemical properties and reactivity.

1-tert-Butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate: Contains additional ester groups, leading to increased steric hindrance and different biological activities.

1-Boc-3-piperidone: A piperidine derivative with a Boc protecting group, used in peptide synthesis and drug development.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 1-butyl-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with an ethyl group at the 1-position, a butyl group at the 2-position, and a carboxylate group at the 3-position. Its molecular formula is with a molecular weight of approximately 215.26 g/mol. The unique substitution pattern contributes to its distinct chemical properties and biological interactions.

Research indicates that this compound interacts with gamma-aminobutyric acid (GABA) receptors, which play a critical role in neurotransmission. This interaction suggests that the compound may influence GABAergic signaling pathways, crucial for regulating neuronal excitability and synaptic transmission. The modulation of these pathways has potential implications for treating various neurological disorders.

Enzyme Interaction

Studies have shown that this compound can act as an inhibitor or modulator of specific biological targets, particularly enzymes involved in neurotransmitter systems. Its effects on GABA receptors indicate a potential role in neuropharmacology.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, it has been evaluated for its ability to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) and pancreatic ductal adenocarcinoma cells. The compound demonstrated selective cytotoxicity, suggesting its potential as an anticancer agent .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

- Cytopathogenic Effects : The compound was tested using the MTT assay to quantify its cytopathogenic effects on virus-infected cells. Results indicated a significant reduction in cytopathogenicity at specific concentrations, highlighting its antiviral potential .

- Cell Proliferation Inhibition : In studies involving breast cancer cell lines, this compound exhibited potent inhibition of cell growth, with IC50 values calculated through regression analysis .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound could impair cellular processes such as adhesion and migration in cancer cells, suggesting a multifaceted approach to inhibiting tumor progression .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid | Ethyl group at 1-position | Primarily studied for receptor interactions |

| Ethyl 5-oxopyrrolidine-3-carboxylic acid | Ester derivative without butyl | Focused on different biological activities |

| Sodium 1-methyl-5-oxopyrrolidine-3-carboxylate | Methyl group instead of butyl | Exhibits different solubility characteristics |

| Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate | Two methyl groups at 2-position | Unique stereochemistry affecting biological activity |

The comparative analysis highlights how this compound's specific functional groups confer distinct chemical and biological properties compared to other pyrrolidine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.